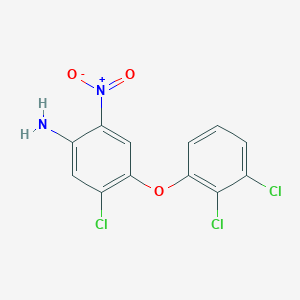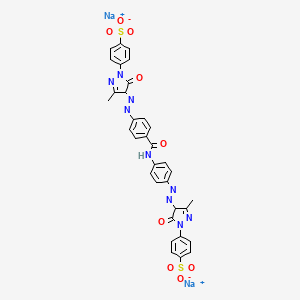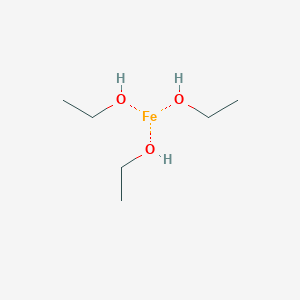
Iron(III) ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) ethoxide, also known as ferric ethoxide, is a chemical compound with the formula Fe(C₂H₅O)₃. It is a yellowish-brown solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of various iron-containing materials and has applications in both academic research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) ethoxide can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction typically proceeds as follows:
FeCl3+3NaOEt→Fe(OEt)3+3NaCl
The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This involves the hydrolysis and condensation of iron(III) alkoxides in the presence of water and an alcohol solvent. The process is typically catalyzed by ammonia, leading to the formation of this compound as a precursor for various iron oxide materials .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) ethoxide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol.
Oxidation: Can be oxidized to form iron(III) oxide.
Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Various organic ligands or alkoxides can be used in an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Iron(III) hydroxide and ethanol.
Oxidation: Iron(III) oxide.
Substitution: Various iron(III) alkoxides or iron-organic complexes.
Applications De Recherche Scientifique
Iron(III) ethoxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which iron(III) ethoxide exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of iron oxide materials, which can interact with various molecular targets and pathways. For example, in drug delivery applications, iron(III)-doped silica nanoshells can degrade in the presence of iron chelating agents, releasing the encapsulated drug .
Comparaison Avec Des Composés Similaires
Iron(III) chloride (FeCl₃): Used in similar applications but differs in its reactivity and solubility.
Iron(III) nitrate (Fe(NO₃)₃): Another iron(III) compound with different solubility and reactivity properties.
Iron(III) acetylacetonate (Fe(acac)₃): Used as a precursor for iron oxide nanoparticles but has different ligand properties.
Uniqueness: Iron(III) ethoxide is unique in its ability to act as a versatile precursor for various iron-containing materials. Its solubility in organic solvents and reactivity with water and other ligands make it particularly useful in sol-gel processes and the synthesis of iron oxide nanoparticles .
Propriétés
Formule moléculaire |
C6H18FeO3 |
|---|---|
Poids moléculaire |
194.05 g/mol |
Nom IUPAC |
ethanol;iron |
InChI |
InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |
Clé InChI |
ZFSQRSOTOXERMJ-UHFFFAOYSA-N |
SMILES canonique |
CCO.CCO.CCO.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
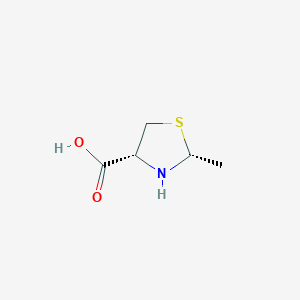
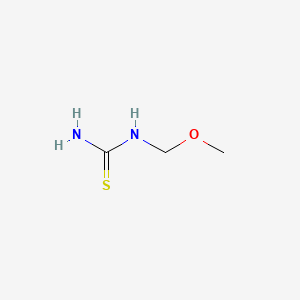

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

